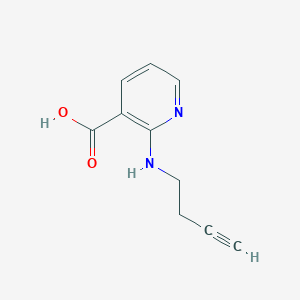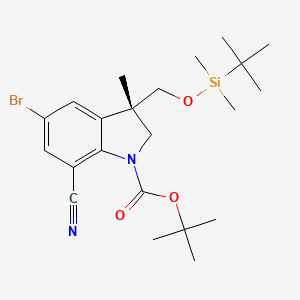![molecular formula C12H21BrO2 B13321383 3-[(2-Bromocyclooctyl)oxy]oxolane](/img/structure/B13321383.png)
3-[(2-Bromocyclooctyl)oxy]oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Bromocyclooctyl)oxy]oxolane is a chemical compound with the molecular formula C12H21BrO2 and a molecular weight of 277.20 g/mol . This compound is characterized by the presence of a bromocyclooctyl group attached to an oxolane ring through an ether linkage. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 3-[(2-Bromocyclooctyl)oxy]oxolane involves several steps. One common method includes the reaction of 2-bromocyclooctanol with oxirane in the presence of a base to form the desired product . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3-[(2-Bromocyclooctyl)oxy]oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxolane derivatives.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of cyclooctyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(2-Bromocyclooctyl)oxy]oxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(2-Bromocyclooctyl)oxy]oxolane involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The oxolane ring provides stability and can undergo ring-opening reactions under certain conditions, leading to the formation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
3-[(2-Bromocyclooctyl)oxy]oxolane can be compared with other similar compounds such as:
3-[(2-Chlorocyclooctyl)oxy]oxolane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-[(2-Iodocyclooctyl)oxy]oxolane: Contains an iodine atom, which can influence its chemical behavior and applications.
3-[(2-Fluorocyclooctyl)oxy]oxolane:
Eigenschaften
Molekularformel |
C12H21BrO2 |
|---|---|
Molekulargewicht |
277.20 g/mol |
IUPAC-Name |
3-(2-bromocyclooctyl)oxyoxolane |
InChI |
InChI=1S/C12H21BrO2/c13-11-5-3-1-2-4-6-12(11)15-10-7-8-14-9-10/h10-12H,1-9H2 |
InChI-Schlüssel |
QXGLKRZKDGXKJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(C(CC1)OC2CCOC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-2-carboxylic acid](/img/structure/B13321308.png)
![4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321311.png)
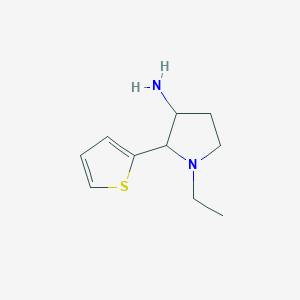
![2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol](/img/structure/B13321315.png)
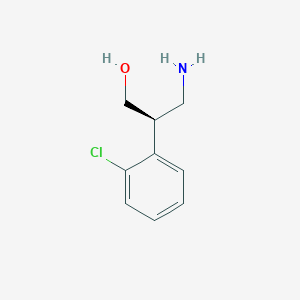

![N-Methylspiro[3.3]heptan-1-amine](/img/structure/B13321343.png)
![3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13321347.png)

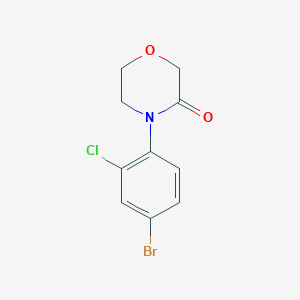
![6-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13321358.png)
